Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside
Brand Name: Vulcanchem
CAS No.: 7473-42-9
VCID: VC20804567
InChI: InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3
SMILES: COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C27H24O8
Molecular Weight: 476.5 g/mol

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

CAS No.: 7473-42-9

Cat. No.: VC20804567

Molecular Formula: C27H24O8

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside - 7473-42-9

Specification

CAS No. 7473-42-9
Molecular Formula C27H24O8
Molecular Weight 476.5 g/mol
IUPAC Name (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate
Standard InChI InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3
Standard InChI Key XJKNQPQTQXKNOC-UHFFFAOYSA-N
Isomeric SMILES CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
SMILES COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator